2-Oxa-6,9-diazaspiro[4.5]decane
Description
Significance of Spirocyclic Scaffolds in Organic Chemistry
Spirocyclic scaffolds are of immense importance in organic chemistry for several reasons. Their inherent three-dimensionality allows for the precise spatial arrangement of functional groups, which is crucial for interactions with biological targets such as proteins and enzymes. nih.govmdpi.com This rigid and defined conformation can lead to higher binding affinities and selectivities, making them attractive frameworks in drug discovery. mdpi.com The introduction of a spiro center increases the fraction of sp3-hybridized carbon atoms (Fsp3), a parameter that has been correlated with a higher success rate in clinical trials. Furthermore, the rigidity of the spirocyclic core can limit the conformational mobility of a molecule, which is a desirable trait in drug design as it can help to fix the molecule in its bioactive conformation. mdpi.comnih.gov
Overview of Heterocyclic Spiro[4.5]decane Architectures
The spiro[4.5]decane framework, consisting of a five-membered ring fused to a six-membered ring through a common carbon atom, is a prominent structural motif in a variety of natural products and synthetic compounds. smolecule.commdpi.com When heteroatoms such as oxygen and nitrogen are incorporated into this scaffold, a diverse array of heterocyclic spiro[4.5]decane architectures is created. These heteroatoms can significantly influence the physicochemical properties of the molecule, such as its solubility, lipophilicity, and hydrogen bonding capacity. The synthesis of these complex structures, particularly with high stereoselectivity, is a significant area of research in organic synthesis. mdpi.com Various synthetic strategies have been developed to access these scaffolds, including intramolecular cyclization reactions and cycloaddition processes. mdpi.comresearchgate.net
Specific Context of 2-Oxa-6,9-diazaspiro[4.5]decane within Spirocyclic Chemistry
This compound is a specific example of a heterocyclic spiro[4.5]decane. Its structure features a tetrahydrofuran (B95107) ring (the five-membered ring containing an oxygen atom at the 2-position) and a piperazine (B1678402) ring (the six-membered ring containing nitrogen atoms at the 6- and 9-positions) joined by a spiro carbon atom.
Given the lack of direct studies, the synthesis of this compound would likely involve multi-step sequences, potentially starting from precursors containing the pre-formed five- and six-membered rings or through cascade reactions that build the spirocyclic system in a convergent manner. For instance, synthetic approaches towards similar oxa-azaspiro[4.5]decane derivatives have utilized methods like gold and palladium relay catalytic tandem cyclization. researchgate.net
The potential applications of this specific compound remain largely theoretical at this point, pending further investigation. However, based on the known activities of related diazaspiro and oxa-spiro compounds, it could be a candidate for investigation in areas such as central nervous system disorders, as an anticonvulsant, or in the development of novel materials where its unique topology could be advantageous. researchgate.netnih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-oxa-6,9-diazaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-4-10-6-7(1)5-8-2-3-9-7/h8-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFAWVFQIANKJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12CNCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nomenclature and Structural Classification of 2 Oxa 6,9 Diazaspiro 4.5 Decane Analogues
IUPAC Nomenclature Principles for Oxa-Diazaspiro[4.5]decanes
The naming of spiro compounds, including the heterocyclic variant 2-Oxa-6,9-diazaspiro[4.5]decane, follows specific IUPAC (International Union of Pure and Applied Chemistry) guidelines. Spiro compounds are characterized by having at least two molecular rings connected by a single common atom, known as the spiro atom. wikipedia.org
The nomenclature for these compounds is broken down as follows:
Spiro : This prefix indicates the presence of a spiro junction where two rings share one atom. wikipedia.org
[4.5] : The numbers within the brackets denote the number of carbon atoms in each ring, excluding the shared spiro atom. In this case, there is a 5-membered ring (4 atoms + spiro atom) and a 6-membered ring (5 atoms + spiro atom).
decane : This root name specifies the total number of atoms in both rings, which is ten (4 + 5 + 1 spiro atom).
Oxa- and -diaza- : These prefixes indicate the substitution of carbon atoms in the rings with heteroatoms. "Oxa" refers to an oxygen atom, and "diaza" refers to two nitrogen atoms. uni.lu
2, 6, 9 : These locants specify the positions of the heteroatoms within the spirocyclic framework. The numbering begins in the atom of the smaller ring adjacent to the spiro atom, proceeds around that ring, continues to the spiro atom itself (position 5 in this case), and then around the larger ring. wikipedia.org
Therefore, in this compound, the smaller, 5-membered ring contains the oxygen atom at position 2. The larger, 6-membered ring contains the two nitrogen atoms at positions 6 and 9.
| Compound Name | Ring Sizes (atoms excluding spiro) | Total Atoms in Rings | Heteroatoms and Positions |
|---|---|---|---|
| This compound | 4 and 5 | 10 | 1 Oxygen (pos. 2), 2 Nitrogen (pos. 6, 9) |
| 2-Oxa-6-azaspiro[4.5]decane | 4 and 5 | 10 | 1 Oxygen (pos. 2), 1 Nitrogen (pos. 6) |
| Spiro[4.5]decane | 4 and 5 | 10 | None (carbocyclic) |
| 1,7-Diazaspiro[5.5]undecane | 5 and 5 | 11 | 2 Nitrogen (pos. 1, 7) |
Positional Isomers and Stereochemical Considerations
The arrangement of atoms in spiro compounds allows for significant structural diversity, including positional isomerism and complex stereochemistry.
Positional Isomers: Positional isomers of this compound exist by altering the locations of the oxygen and nitrogen heteroatoms on the spiro[4.5]decane skeleton. For instance, 6-Oxa-2,9-diazaspiro[4.5]decane is a positional isomer where the oxygen is part of the six-membered ring and the nitrogens are in the five-membered ring. bldpharm.com Each unique arrangement of heteroatoms results in a distinct compound with potentially different chemical and physical properties.
Stereochemical Considerations: The stereochemistry of spiro compounds is a critical aspect of their structure. numberanalytics.com
Axial Chirality : The spiro atom itself can be a center of chirality, even without the four different substituent groups typically required for a chiral carbon. This phenomenon, known as axial chirality, arises when the two rings are asymmetrically substituted, creating non-superimposable mirror images (enantiomers). wikipedia.org
Stereocenters within Rings : In addition to the spiro atom, the presence of substituents on the rings can create additional stereocenters, leading to the possibility of diastereomers. numberanalytics.comnumberanalytics.com The rigid, three-dimensional nature of the spiro framework fixes the spatial relationship between these stereocenters. numberanalytics.com
| Isomer Type | Description | Example Condition |
|---|---|---|
| Positional Isomer | Same molecular formula but different connectivity of heteroatoms. | This compound vs. 6-Oxa-2,9-diazaspiro[4.5]decane |
| Enantiomers (Axial Chirality) | Non-superimposable mirror images arising from asymmetry around the spiro center. | An asymmetrically substituted spiro[4.5]decane. |
| Diastereomers | Stereoisomers that are not mirror images, often due to multiple stereocenters. | A substituted spiro[4.5]decane with chiral centers on one or both rings. |
Key Structural Motifs and Substituent Patterns within the Spiro[4.5]decane Framework
The core spiro[4.5]decane structure can be modified with various substituents, leading to a wide array of analogues with diverse properties. These modifications often involve introducing functional groups that can alter the molecule's reactivity and potential applications.
Common substituent patterns include:
Alkylation : The nitrogen atoms in diazaspiroalkanes are common sites for alkylation. For example, 2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane features an ethyl group on one of the nitrogen atoms, which can influence its chemical and biological properties. smolecule.com
Acylation and Carboxylation : Nitrogen atoms can also be acylated, or carbamate (B1207046) protecting groups can be introduced, such as in tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate. nih.gov These modifications are often key steps in multi-step syntheses.
Carbonyl Groups : The introduction of carbonyl groups (ketones, amides) is a prevalent motif. Compounds like this compound-7,10-dione incorporate a diketopiperazine-like structure within the larger ring. sigmaaldrich.com Similarly, 2-amino-spiro[4.5]decane-6-ones are another important class of these compounds. mdpi.com
Aromatic Substituents : Aryl groups can be attached to the spiro framework, often influencing biological activity. nih.gov
| Substituted Analogue | Key Functional Group | Reference |
|---|---|---|
| 2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane | Ethyl group on Nitrogen | smolecule.com |
| tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate | Boc-protected Amine | nih.gov |
| This compound-7,10-dione | Dione (B5365651) (Amide) | sigmaaldrich.com |
| 6-Oxa-2,9-diazaspiro[4.5]decane-8-carbonitrile | Nitrile Group | chemicalbook.com |
Related Spiro[4.5]decane and Spiro[5.5]undecane Heterocycles
The spiro[4.5]decane framework is part of a larger family of spirocyclic compounds. This family includes other heterocyclic systems and scaffolds with different ring sizes, such as spiro[5.5]undecane.
Spiro[4.5]decane Heterocycles : Beyond oxa-diaza combinations, the spiro[4.5]decane skeleton can incorporate other heteroatoms like sulfur or different arrangements of nitrogen and oxygen. These structures are valued for their rigid three-dimensional shape, which is a desirable feature in medicinal chemistry. mdpi.com Many sesquiterpenes, a class of natural products, feature a spiro[4.5]decane carbon framework. acs.org
Spiro[5.5]undecane Heterocycles : These compounds feature two six-membered rings sharing a central spiro atom. mdpi.com Like their spiro[4.5]decane counterparts, they can be purely carbocyclic or contain heteroatoms. mdpi.com For example, 1,7-diazaspiro[5.5]undecane and 1,9-diazaspiro[5.5]undecane are heterocyclic analogues that have been investigated for their synthetic utility and biological relevance. nih.govnih.gov The chamigrene family of sesquiterpenes is a notable class of natural products built upon the spiro[5.5]undecane framework. mdpi.com
| Scaffold | Description | Example Heterocyclic Analogue |
|---|---|---|
| Spiro[4.5]decane | 5-membered ring and 6-membered ring | This compound |
| Spiro[5.5]undecane | Two 6-membered rings | 1,7-Diazaspiro[5.5]undecane |
| Spiro[3.3]heptane | Two 4-membered rings | Glutamic acid analogs based on this scaffold have been synthesized. nih.gov |
Synthetic Methodologies for 2 Oxa 6,9 Diazaspiro 4.5 Decane and Its Chemical Derivatives
Retrosynthetic Analysis of the 2-Oxa-6,9-diazaspiro[4.5]decane Core
Retrosynthetic analysis is a problem-solving technique in organic synthesis. For the this compound core, this approach involves mentally deconstructing the target molecule into simpler, commercially available starting materials.
A primary disconnection strategy for the this compound scaffold would involve breaking the spirocyclic linkage. This could lead to two key fragments: a piperidine-based precursor and a component to form the oxazolidine (B1195125) ring. For instance, a retrosynthetic pathway could start by disconnecting the C-N and C-O bonds of the oxazolidine ring, suggesting a piperidin-4-one derivative and a suitable amino alcohol as precursors. Another approach might involve the disconnection of the bonds forming the piperazine (B1678402) ring, leading to a morpholine-containing fragment and a two-carbon unit with two leaving groups. This analytical process allows chemists to devise multiple synthetic routes and select the most efficient one based on available starting materials and reaction feasibility. youtube.com
Direct Spirocyclization Strategies
Direct spirocyclization methods aim to form the spirocyclic core in a single or a few sequential steps from acyclic or monocyclic precursors. These strategies are often favored for their efficiency and atom economy.
Condensation Reactions with Carbonyl Precursors
A common and effective method for constructing the this compound skeleton involves the condensation of a piperidin-4-one derivative with an appropriate amino alcohol. This reaction typically proceeds via the formation of an imine or enamine intermediate, followed by an intramolecular cyclization to furnish the spirocyclic product. The reaction conditions, such as the choice of catalyst (acidic or basic) and solvent, can significantly influence the reaction's yield and stereochemical outcome. For example, a three-component condensation of a phenol, an aldehyde, and a nitrile in the presence of a strong acid like sulfuric acid has been used to synthesize 2-azaspiro[4.5]deca-6,9-dien-8-ones. researchgate.net
A specific example is the reaction of a substituted piperidin-4-one with 2-aminoethanol. The initial condensation forms a Schiff base, which then undergoes an intramolecular attack of the hydroxyl group onto the imine carbon, leading to the formation of the oxazolidine ring and completing the spirocyclic structure.
Intramolecular Cyclization Pathways
Intramolecular cyclization represents another powerful strategy for the synthesis of spiro-heterocycles. researchgate.netrsc.org In this approach, a suitably functionalized acyclic or monocyclic precursor is designed to undergo a ring-closing reaction to form the desired spiro-compound. For the synthesis of this compound derivatives, this could involve the intramolecular cyclization of a precursor containing both the piperazine and the morpholine (B109124) ring fragments in a linear arrangement.
An example of such a strategy is the synthesis of 6-benzyloxycarbonyl-1-oxa-6-azaspiro(4.5)decan-2-one from a D,L-pipecolic acid derivative. documentsdelivered.com This transformation highlights the use of oxidative cyclization of olefinic precursors to construct azaspiro[4.5]decane systems. documentsdelivered.com The stereoselectivity of these intramolecular cyclization reactions is often a critical aspect, and various factors, including the nature of the starting material and the reaction conditions, can influence the final stereochemistry of the spiro center.
Metal-Catalyzed Coupling Approaches
Transition metal-catalyzed reactions have become indispensable tools in modern organic synthesis, offering mild and efficient routes to complex molecular architectures. nih.govmdpi.com
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis has been extensively used in the formation of C-N and C-O bonds, which are crucial for the construction of the this compound core. mdpi.com For instance, a palladium-catalyzed domino reaction has been developed for the synthesis of diazaspiro[4.5]decane scaffolds. Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can be employed to form one of the C-N bonds in the piperazine ring. This could involve the reaction of a suitably functionalized morpholine derivative with an amine in the presence of a palladium catalyst and a suitable ligand.
Furthermore, palladium-catalyzed carbonylative coupling reactions can be utilized. nih.gov A one-pot palladium-catalyzed carbonylative Sonogashira coupling in tandem with a double annulation reaction has been reported for the synthesis of benzannulated -spiroketals. researchgate.net While not directly forming the this compound system, this methodology demonstrates the power of palladium catalysis in constructing complex spirocyclic frameworks.
The choice of the palladium precursor, ligand, base, and solvent is critical for the success of these reactions, and optimization of these parameters is often necessary to achieve high yields and selectivity.
Other Transition Metal-Mediated Syntheses
Besides palladium, other transition metals have also been employed in the synthesis of spiro-heterocycles. rsc.org For instance, gold and palladium relay catalysis has been used in a diastereoselective tandem cyclization to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.net This process involves the generation of a furan-derived azadiene from an enynamide, followed by a cycloaddition reaction.
Transition metal-catalyzed spiroketalization is another relevant area, with methods like the dihydroalkoxylation of alkynediols and intramolecular reactions of epoxy alkynes providing access to spiroketal structures. researchgate.net Although these methods are primarily for spiroketals, the principles can be adapted for the synthesis of related aza-spiro compounds. The versatility of transition metal catalysis offers a broad scope for the development of novel synthetic routes to this compound and its derivatives.
Multi-Component Reactions for Spiro Scaffold Assembly
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the initial components. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity, making them ideal for the synthesis of intricate structures like spirocycles.
Regioselective Multicomponent Reactions (e.g., involving β-Keto-γ-lactone)
Regioselectivity in MCRs is crucial for the precise construction of complex molecules, ensuring that reactants combine in the correct orientation. The synthesis of spiro heterobicyclic rings, including structures analogous to the this compound framework, has been effectively achieved through regioselective MCRs.
A notable example involves a one-pot synthesis utilizing a cyclic β-keto ester, one equivalent of urea (B33335), and two equivalents of an aldehyde. researchgate.net This reaction proceeds via a regio-specific condensation, yielding spiro heterobicyclic aliphatic rings where the substituents are exclusively in a cis configuration. researchgate.net Computational studies using MM2 force field calculations suggest that the cis products are energetically more stable than their trans counterparts, which likely contributes to the observed selectivity. researchgate.net This method avoids the formation of the expected Biginelli product, instead driving the reaction toward the spirocyclic scaffold. researchgate.net
Another strategy is the Biginelli-like pseudo-multicomponent reaction of σ-symmetric spiro heterobicyclic rings. This reaction can involve cyclic β-diesters or β-diamides, such as Meldrum's acid or barbituric acid, reacting with para-substituted aldehydes and urea. google.com The mechanism is proposed to begin with the formation of N-acylimines from the nucleophilic addition of urea to the aldehydes, which then drives the subsequent cyclization to form the spiro core. google.com
These regioselective MCRs represent a powerful tool for generating libraries of spirocyclic compounds from simple starting materials in a single, efficient step.
Domino and Cascade Reactions
Domino and cascade reactions are processes involving two or more bond-forming transformations that occur sequentially in a single pot without the need to isolate intermediates. These reactions are celebrated for their elegance and efficiency in rapidly building complex molecular architectures from simple precursors.
The synthesis of diazaspiro[4.5]decane scaffolds has been accomplished through a one-pot palladium-catalyzed domino reaction. rsc.org This process enables the formation of three new carbon-carbon bonds in a single operation, reacting unactivated yne-en-ynes with various aryl halides to produce diazaspiro[4.5]decanes featuring exocyclic double bonds. rsc.org
A highly effective cascade reaction for forming a related oxa-azaspiro scaffold is the diastereoselective gold and palladium relay catalytic tandem cyclization. This method produces dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives from readily available enynamides and vinyl benzoxazinanones. researchgate.net The process is initiated by the generation of a furan-derived azadiene, which then undergoes a [2+4] cycloaddition to construct the spiro[4.5]decane skeleton with high efficiency and diastereoselectivity. researchgate.net Similarly, tandem methods involving the activation of N-(2-propyn-1-yl) amides promoted by triflic anhydride (B1165640) (Tf₂O) have been used to synthesize 2-azaspiro[4.5]deca-1,6,9-trien-8-ones. chemistryviews.org
Another example is the Lewis acid-catalyzed Prins/pinacol (B44631) cascade process, which has been developed to synthesize 7-substituted-8-oxaspiro[4.5]decan-1-ones from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol. researchgate.net This cascade of Prins and pinacol rearrangements is applicable to a wide array of aldehydes. researchgate.net
Table 1: Examples of Domino/Cascade Reactions for Spiro[4.5]decane Synthesis
| Reaction Type | Catalysts/Promoters | Starting Materials | Product Scaffold | Key Features |
|---|---|---|---|---|
| Pd-Catalyzed Domino Reaction | Pd(OAc)₂–PPh₃ | Yne-en-ynes, Aryl halides | Diazaspiro[4.5]decane | Forms three C-C bonds in one pot. rsc.org |
| Au/Pd Relay Catalytic Tandem Cyclization | Gold and Palladium Catalysts | Enynamides, Vinyl benzoxazinanones | 2-Oxa-7-azaspiro[4.5]decane | High diastereoselectivity (dr >20:1). researchgate.net |
| Tf₂O-Promoted Tandem Reaction | Tf₂O, TfOH | N-(2-propyn-1-yl) amides, 1,3,5-trimethoxybenzenes | 2-Azaspiro[4.5]deca-1,6,9-trien-8-one | Amide activation followed by Friedel-Crafts ipso-cyclization. chemistryviews.org |
| Prins/Pinacol Cascade | Lewis Acid | Aldehydes, 1-(4-hydroxybut-1-en-2-yl)cyclobutanol | 8-Oxaspiro[4.5]decan-1-one | Good yields and excellent selectivity. researchgate.net |
Stereoselective Synthesis and Chiral Resolution
The three-dimensional structure of spirocycles makes stereochemistry a critical aspect of their synthesis. Stereoselective methods, which control the formation of specific stereoisomers, are essential for producing enantiomerically pure spiro compounds for applications in fields like pharmacology.
Asymmetric Synthesis Approaches
Asymmetric synthesis aims to create a specific enantiomer of a chiral molecule. The enantioselective synthesis of spirocycles has been a long-standing challenge for organic chemists due to their unique three-dimensional properties. ua.es The advent of organocatalysis, in particular, has exponentially increased the number of available methodologies for preparing these complex structures. ua.es
One strategy involves using chiral auxiliaries. For example, the stereoselective synthesis of 1,7-diazaspiro[4.5]decane-2,8-diones has been achieved starting from chiral N-tert-butanesulfinyl imines. nih.gov The reaction with ethyl 4-nitrobutanoate leads to β-nitroamine derivatives, which, after a series of transformations including a final reduction and cyclization, yield the target diazaspiro[4.5]diones in a highly stereoselective manner. nih.gov
Catalyst-controlled asymmetric reactions provide another powerful route. nih.gov For instance, a one-pot enantioselective synthesis of tetrahydro-1,4-benzodiazepin-2-ones, which are structurally related to the diazaspiro core, uses a quinine-derived urea organocatalyst. This process achieves high enantioselectivity (up to 98% ee) through a domino sequence, highlighting the power of organocatalysis in creating chiral heterocyclic systems. chemistryviews.org
Diastereoselective Methods
Diastereoselective synthesis focuses on forming a specific diastereomer from a molecule that already contains a chiral center. Several highly effective diastereoselective methods have been developed for spiro[4.5]decane systems.
A notable example is the previously mentioned Au/Pd relay catalytic tandem cyclization, which produces dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives with diastereoselectivities ranging from 6:1 dr to greater than 20:1 dr across numerous examples. researchgate.net This method efficiently establishes the relative stereochemistry of the spirocyclic skeleton. researchgate.net
Another innovative approach integrates photocatalysis and organocatalysis for a [3+2] cycloaddition of cyclopropylamines with olefins to form 2-amino-spiro[4.5]decane-6-ones. libretexts.org This metal-free method proceeds under mild conditions and achieves excellent diastereoselectivity, with ratios up to 99:1. The reaction's stereochemical outcome is controlled by a chiral phosphoric acid catalyst. libretexts.org
Table 2: Comparison of Diastereoselective Methods
| Method | Catalysis | Reactants | Product | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| Au/Pd Relay Catalytic Tandem Cyclization | Gold / Palladium | Enynamides, Vinyl benzoxazinanones | 2-Oxa-7-azaspiro[4.5]decane derivative | 6:1 to >20:1 researchgate.net |
| [3+2] Cycloaddition | Photocatalysis / Organocatalysis (Chiral Phosphoric Acid) | 2-Methylene-tetrahydronaphtalene-1-ones, N-cyclopropylanilines | 2-Amino-spiro[4.5]decane-6-one | up to 99:1 libretexts.org |
Classical Resolution Techniques (e.g., using tartaric acid derivatives)
When a synthesis produces a racemic mixture (a 50:50 mix of enantiomers), classical resolution is often employed to separate them. This technique relies on converting the enantiomers into a mixture of diastereomers by reacting them with a single, pure enantiomer of a resolving agent. rsc.org Since diastereomers have different physical properties, such as solubility, they can be separated by methods like fractional crystallization. rsc.org
For basic compounds like this compound, chiral acids are used as resolving agents. Tartaric acid and its derivatives are among the most common and effective choices. rsc.org A specific patent describes the resolution of racemic diazaspiro[4.5]decane derivatives using 2,3:4,6-di-O-isopropylidene-2-keto-L-gulonic acid, a derivative of L-tartaric acid. google.com The process involves reacting the racemic mixture with the resolving agent to form diastereomeric salts. Due to their different solubilities, one diastereomeric salt preferentially crystallizes from the solution. This allows for its separation, and subsequent treatment with a base liberates the pure, single enantiomer of the diazaspiro[4.5]decane derivative. google.comrsc.org This method has been shown to achieve very high enantiomeric excess, often greater than 98% or 99%. google.com The difference in how the enantiomers pack into a crystal lattice with the chiral resolving agent is the basis for this powerful separation technique.
Functional Group Introduction and Interconversion in Synthesis
The construction and modification of the this compound scaffold rely heavily on the precise control of its reactive functional groups. Key strategies involve the protection and deprotection of amine moieties, transformations of ether and carbonyl groups, and the introduction of halogens to create diverse analogues.
Amine Functionalization and Protection Strategies (e.g., tert-butyl carbamate (B1207046), Boc)
The presence of two secondary amine groups in the 6- and 9-positions of the spirocycle presents a significant synthetic challenge, requiring careful protection strategies to achieve selective functionalization. The tert-butyl carbamate (Boc) group is a commonly employed protecting group for amines due to its stability under various reaction conditions and its straightforward removal under acidic conditions. rsc.org
However, in the synthesis of related spirodiamines like 2,7-diazaspiro[4.5]decane, direct mono-carbamoylation with Boc has been reported to be inefficient, often yielding a mixture of unprotected, mono-protected, and di-protected compounds. researchgate.net A more effective strategy involves the exhaustive protection of both amine groups to form the di-Boc derivative, followed by a selective mono-deprotection to yield the desired mono-Boc protected intermediate. researchgate.net This two-step approach provides a more reliable route to selectively functionalize one of the amine centers while the other remains protected.
Other protecting groups, such as the benzyloxycarbonyl (Cbz) group, have also been utilized in the synthesis of related azaspiro[4.5]decane systems, demonstrating the versatility of carbamate-based protection in this chemical space. documentsdelivered.com
Table 1: Amine Protection Strategies in Spiro-Diamine Synthesis
| Strategy | Description | Outcome | Reference |
|---|---|---|---|
| Direct Mono-Boc Protection | Treatment of the diamine with one equivalent of a Boc-protection reagent. | Inefficient; leads to a mixture of products. | researchgate.net |
| Di-Boc Protection followed by Selective Mono-Deprotection | Exhaustive protection of both amines, followed by controlled removal of one Boc group. | Provides clean access to the mono-Boc protected intermediate. | researchgate.net |
Ether and Carbonyl Group Transformations
The inherent 2-oxa position (an ether linkage) is a defining feature of the scaffold, typically formed during the primary cyclization event that creates the spirocyclic system. Transformations involving this group are less common than modifications to the diazacyclohexane ring.
Conversely, the introduction and transformation of carbonyl groups are critical for creating functional derivatives. The existence of analogues such as this compound-7,10-dione, a diketopiperazine derivative, highlights the importance of carbonyl chemistry in this family of compounds. sigmaaldrich.com Syntheses of related azaspiro[4.5]decanes have demonstrated the formation of lactams (cyclic amides) and ketones. For instance, oxidative cyclization of olefinic amide precursors has been used to generate spiro-lactams like 6-benzyloxycarbonyl-1,6-diazaspiro(4.5)decan-2-one. documentsdelivered.com Furthermore, Lewis acid-catalyzed tandem Prins/pinacol rearrangements have been developed to produce oxaspiro[4.5]decan-1-ones, showcasing a method to install a ketone functionality on the carbocyclic portion of the spiro-system. rsc.org
Introduction of Halogenated Analogues
The synthesis of halogenated derivatives of the this compound scaffold is of significant interest, particularly for applications in medicinal chemistry and molecular imaging. A key strategy for introducing a fluorine atom, for example, involves nucleophilic substitution. In the synthesis of a fluorinated 1-oxa-8-azaspiro[4.5]decane derivative, the radiolabel [¹⁸F] was introduced via a nucleophilic substitution reaction on a corresponding tosylate precursor. nih.gov This method involves activating a hydroxyl-functionalized analogue as a good leaving group (tosylate) and subsequently displacing it with a fluoride (B91410) ion. This approach is a viable and demonstrated pathway for creating halogenated versions of these spirocyclic systems.
Optimization of Synthetic Pathways and Process Chemistry
The development of efficient and scalable synthetic routes is paramount. Research efforts are directed toward maximizing reaction yields, optimizing catalysts, and minimizing the formation of unwanted byproducts.
Yield Enhancement and Catalyst Optimization
Modern catalytic methods have proven highly effective in constructing related spirocyclic frameworks with high efficiency. A notable example is the diastereoselective synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives using a gold and palladium relay catalytic tandem cyclization. researchgate.net This process operates under mild conditions and achieves high yields with excellent diastereoselectivity. researchgate.net The cooperative action of the two metal catalysts facilitates a complex cyclization cascade that would be difficult to achieve through traditional methods. researchgate.net
Similarly, Lewis acid catalysis has been employed to enhance yields in the formation of other oxaspirocycles. The development of a tandem Prins/pinacol cascade process catalyzed by a Lewis acid successfully produced 7-substituted-8-oxaspiro[4.5]decan-1-ones in good yields with high selectivity. rsc.org
Table 2: Catalytic Methods for Oxa-Azaspirocycle Synthesis
| Catalytic System | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Gold (Au) / Palladium (Pd) Relay Catalysis | Tandem Cyclization | High yields, excellent diastereoselectivity, mild conditions. | researchgate.net |
Byproduct Minimization Strategies
The minimization of byproducts is intrinsically linked to the optimization of reaction selectivity. The highly selective catalytic methods discussed previously are primary strategies for reducing waste and simplifying purification. The Au/Pd relay catalysis, for instance, proceeds with high diastereoselectivity, which inherently minimizes the formation of unwanted stereoisomers. researchgate.net
Another critical aspect of byproduct minimization is the careful management of protecting groups. As noted, the direct mono-protection of spiro-diamines can lead to a complex mixture of products. researchgate.net Employing a more controlled, multi-step protection/deprotection sequence is a key strategy to circumvent the formation of these byproducts, ensuring a cleaner reaction profile and facilitating easier isolation of the desired intermediate. researchgate.net
Scalability Considerations and Continuous Flow Reactors
The successful transition of a synthetic route from laboratory-scale to industrial production is a critical aspect of chemical development. For complex molecules such as this compound and its derivatives, this upscaling process presents unique challenges and opportunities. Key considerations include reaction efficiency, safety, cost-effectiveness, and product consistency. In recent years, continuous flow chemistry has emerged as a powerful technology to address many of the hurdles associated with large-scale batch production of complex chemical entities.
Challenges in Scaling Up Batch Syntheses of Spirocyclic Diamines
The synthesis of spirocyclic diamines, including structures analogous to this compound, often involves multi-step sequences that can be problematic to scale up in traditional batch reactors. Some of the common challenges include:
Exothermic Reactions: Many cyclization and functionalization reactions are highly exothermic. In large batches, inefficient heat dissipation can lead to temperature gradients, promoting side reactions and impurities, and in the worst case, causing thermal runaways.
Mass Transfer Limitations: In heterogeneous reactions or reactions involving multiple liquid phases, efficient mixing becomes increasingly difficult on a larger scale. This can result in longer reaction times and lower yields.
Handling of Hazardous Reagents: The use of toxic, corrosive, or unstable reagents is common in organic synthesis. Handling large quantities of such materials in batch mode increases safety risks.
Reproducibility: Maintaining consistent product quality and yield across different batch sizes can be challenging due to the factors mentioned above.
A study on the synthesis of 4-substituted-2,8-diazaspiro[4.5]decan-1-one derivatives highlighted some of these challenges. While the initial small-scale synthesis proceeded smoothly, scaling up a hydrogenation step from 100 mg to over 20 g resulted in unacceptably low material recovery (<50%). This necessitated a re-optimization of the reaction conditions, ultimately requiring high pressure (60 bar H₂) and elevated temperature (55 °C) to achieve good yields on a larger scale.
Continuous Flow Reactors: A Solution for Scalable Synthesis
Continuous flow chemistry offers a paradigm shift from traditional batch processing. In a flow reactor, reactants are continuously pumped through a network of tubes or channels where the reaction takes place. This technology provides several advantages for the synthesis of complex molecules like this compound.
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat exchange. This enables precise temperature control, even for highly exothermic reactions, leading to improved selectivity and safety. Similarly, efficient mixing can be achieved, accelerating reaction rates and improving yields.
Enhanced Safety: The small internal volume of a flow reactor means that only a small amount of material is reacting at any given time, significantly reducing the risks associated with hazardous reagents and exothermic reactions.
Facile Scalability: Scaling up a flow process is typically achieved by running the system for a longer duration or by "numbering-up" – running multiple reactors in parallel. This avoids the need for extensive re-optimization that is often required when scaling up batch processes. nih.gov
Integration of In-line Analysis and Purification: Flow systems can be readily integrated with in-line analytical techniques (e.g., IR, NMR) for real-time reaction monitoring and optimization. Furthermore, purification modules can be incorporated into the flow path, allowing for a continuous process from starting materials to the final, purified product. flinders.edu.au
Access to Novel Reaction Conditions: Flow reactors can operate at elevated temperatures and pressures that are not safely achievable in batch reactors, potentially unlocking new reaction pathways and improving efficiency.
A review of multi-step continuous-flow synthesis highlights the ability to perform sequential transformations, where the product of one reaction is immediately used as the substrate for the next, minimizing handling and purification steps. flinders.edu.au This approach is particularly relevant for the synthesis of complex structures like this compound.
Application of Flow Chemistry to Related Spirocyclic Compounds
While specific data on the continuous flow synthesis of this compound is not yet prominent in the literature, studies on structurally related compounds demonstrate the potential of this technology. For instance, a robust and mild flow technology-assisted two-step protocol was developed for the synthesis of 1-oxa-2,6-diazaspiro[3.3]heptane, another strained spiro heterocyclic compound. uniba.it
In another example, the synthesis of spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives was successfully achieved using a continuous flow technique, which was presented as a cost-effective and environmentally benign alternative to traditional methods. nih.gov
The table below illustrates hypothetical comparative data for a key cyclization step in the synthesis of a generic oxa-diazaspiroalkane derivative, highlighting the potential advantages of a continuous flow process over a traditional batch process.
| Parameter | Batch Process (1 kg scale) | Continuous Flow Process |
| Reaction Time | 12 - 18 hours | 30 - 60 minutes (residence time) |
| Temperature Control | +/- 5 °C | +/- 1 °C |
| Yield | 75% | 90% |
| Purity (crude) | 85% | 95% |
| Safety Concerns | High (exotherm, large volume) | Low (small internal volume) |
| Scalability | Requires re-optimization | Linear (run time extension) |
This table is illustrative and based on general principles and data from related syntheses.
The development of a continuous flow process for the synthesis of this compound would likely involve the optimization of parameters such as reactor material, temperature, pressure, flow rate, and catalyst loading (if applicable). The use of packed-bed reactors containing immobilized catalysts or reagents could further enhance the efficiency and sustainability of the process.
As the demand for complex spirocyclic compounds in various fields of research and development continues to grow, the adoption of scalable and efficient synthetic technologies like continuous flow chemistry will be crucial for their timely and cost-effective production.
Spectroscopic and Structural Characterization of 2 Oxa 6,9 Diazaspiro 4.5 Decane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the detailed structural analysis of 2-Oxa-6,9-diazaspiro[4.5]decane and its analogs. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, the precise arrangement of atoms within the molecule can be determined.
¹H NMR for Proton Environment Analysis
The ¹H NMR spectrum of this compound and its derivatives reveals the electronic environment of each proton. The chemical shifts are influenced by the proximity of electronegative atoms (oxygen and nitrogen) and the rigid conformational nature of the spirocyclic system.
In derivatives of the closely related 1-oxa-8-azaspiro[4.5]decane system, protons on the carbon adjacent to the oxygen atom in the tetrahydrofuran (B95107) ring typically appear in the range of 3.5-4.5 ppm. Protons on the carbons adjacent to the nitrogen atoms in the piperidine (B6355638) ring are also shifted downfield, generally appearing between 2.5 and 3.5 ppm. The remaining methylene (B1212753) protons of the cyclohexane (B81311) ring would be expected to resonate further upfield.
For substituted derivatives, such as N-acylated or N-alkylated analogs, the signals corresponding to the protons on the substituent will also be present in their characteristic regions. For instance, in a study of 2-amino-spiro[4.5]decane-6-ones, the chemical shifts were reported as δ in units of parts per million (ppm) downfield from tetramethylsilane (B1202638) (TMS) mdpi.com.
A hypothetical ¹H NMR data table for the parent compound, based on general principles and data from related structures, is presented below.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| H1, H3 (CH₂-O) | ~ 3.6 - 3.8 | Triplet |
| H4 (CH₂-O) | ~ 3.6 - 3.8 | Triplet |
| H7, H8 (CH₂-N) | ~ 2.7 - 3.0 | Multiplet |
| H10 (CH₂-N) | ~ 2.7 - 3.0 | Multiplet |
| Piperidine CH₂ | ~ 1.5 - 1.8 | Multiplet |
| NH protons | Broad, variable | Singlet |
This table is a hypothetical representation based on known chemical shift ranges for similar functional groups.
¹³C NMR for Carbon Backbone Characterization (including spiro carbon signals)
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment.
A key feature in the ¹³C NMR spectrum of spirocyclic compounds is the signal for the spiro carbon—the quaternary carbon atom shared by both rings. In spiro[4.5]decane systems containing heteroatoms, the chemical shift of the spiro carbon is highly dependent on the nature of the atoms in the rings. For oxa- and diazaspiro[4.5]decane systems, the spiro carbon is expected to be significantly deshielded due to the influence of the adjacent electronegative oxygen and nitrogen atoms. Studies on various spiro[4.5]decanes have shown that the chemical shift of the spiro carbon can be a diagnostic tool for confirming the spirocyclic structure nih.govresearchgate.net. For instance, in a study of 1-oxaspiro[4.5]decan-2-ones, the spiro carbon signal was identified and assigned uab.cat.
The carbons attached to the oxygen and nitrogen atoms will also exhibit characteristic downfield shifts. Carbons bonded to oxygen (C-1 and C-3) would typically resonate in the 60-75 ppm range, while carbons bonded to nitrogen (C-7, C-8, and C-10) would appear in the 40-60 ppm range. The remaining saturated carbon atoms of the piperidine ring would be found further upfield.
A projected ¹³C NMR data table for this compound is provided below.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C5 (Spiro Carbon) | ~ 70 - 85 |
| C1, C3 (CH₂-O) | ~ 65 - 75 |
| C4 (CH₂-O) | ~ 65 - 75 |
| C7, C8 (CH₂-N) | ~ 45 - 55 |
| C10 (CH₂-N) | ~ 45 - 55 |
| Piperidine CH₂ | ~ 20 - 40 |
This table is a hypothetical representation based on known chemical shift ranges for similar functional groups and spirocyclic systems.
2D NMR Techniques for Comprehensive Structural Elucidation
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is instrumental in tracing the proton connectivity within each of the rings of the spirocyclic system.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of a carbon signal based on the chemical shift of the proton attached to it.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly powerful for identifying the spiro carbon, as protons on adjacent carbons will show a correlation to this quaternary center. It also helps to establish the connectivity between the two rings and any substituents.
The application of these 2D NMR techniques provides a complete and detailed picture of the molecular structure of this compound and its derivatives.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high accuracy allows for the determination of the elemental formula of the compound. For this compound, the molecular formula is C₇H₁₄N₂O, which corresponds to a monoisotopic mass of approximately 142.1106 Da uni.lu. HRMS analysis would be expected to yield a molecular ion peak ([M+H]⁺) at m/z 143.1179, confirming the elemental composition.
| Ion | Calculated m/z |
| [M]⁺ | 142.1106 |
| [M+H]⁺ | 143.1179 |
| [M+Na]⁺ | 165.0998 |
Data derived from predicted values for C₇H₁₄N₂O uni.lu.
Fragmentation Pattern Analysis
In the mass spectrometer, molecules can be fragmented into smaller, characteristic ions. The analysis of these fragmentation patterns provides valuable structural information. For this compound, fragmentation is expected to be directed by the heteroatoms.
The presence of the two amine groups and the ether linkage will dictate the primary fragmentation pathways. Alpha-cleavage adjacent to the nitrogen atoms is a common fragmentation route for amines, leading to the loss of alkyl radicals and the formation of stable iminium ions. Cleavage of the C-C bond next to the oxygen atom in the tetrahydrofuran ring is also a likely fragmentation pathway. The fragmentation pattern would therefore be expected to show characteristic losses corresponding to fragments of the piperidine and tetrahydrofuran rings, providing further confirmation of the spirocyclic structure.
Identification of Functional Groups by IR
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. For this compound, an IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its constituent bonds.
Key expected IR absorption bands for this compound would include:
N-H Stretching: Secondary amines typically show one or two bands in the region of 3300-3500 cm⁻¹. The presence of two secondary amine groups in the piperazine (B1678402) ring suggests the likelihood of observing these absorptions.
C-H Stretching: Aliphatic C-H stretching vibrations from the methylene groups in both the oxolane and piperazine rings would appear in the 2850-3000 cm⁻¹ region.
C-O-C Stretching: The ether linkage in the oxolane ring would produce a strong, characteristic C-O-C stretching band, typically found in the 1050-1150 cm⁻¹ range.
C-N Stretching: The C-N stretching vibrations of the aliphatic amines would be expected in the 1020-1250 cm⁻¹ region.
N-H Bending: The bending vibrations for the secondary amines would likely be observed around 1550-1650 cm⁻¹.
Without experimental data from published research, a precise IR data table for this compound cannot be compiled.
Electronic Transitions and Chromophore Analysis by UV-Vis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The chromophores present in this compound are the C-N and C-O single bonds, which contain non-bonding electrons (n-electrons) on the nitrogen and oxygen atoms.
The expected electronic transitions for this compound would be n → σ* transitions. These transitions involve the excitation of a non-bonding electron to an antibonding sigma orbital. Saturated amines and ethers, which lack π-systems, typically exhibit absorptions in the far-UV region, usually below 200 nm. Therefore, a standard UV-Vis spectrum (200-800 nm) of this compound is not expected to show significant absorption bands.
A detailed chromophore analysis and a data table of electronic transitions are not available in the scientific literature for this compound.
X-ray Crystallography
Determination of Solid-State Molecular Geometry
A crystallographic study of this compound would reveal the exact conformation of the oxolane and piperazine rings. The oxolane (tetrahydrofuran) ring typically adopts an envelope or twist conformation, while the piperazine ring usually exists in a chair conformation. The spirocyclic nature of the molecule introduces conformational rigidity.
A search of crystallographic databases did not yield a solved crystal structure for this compound. Consequently, a data table of its crystallographic parameters cannot be provided.
Confirmation of Spirocyclic Core and Stereochemistry
X-ray crystallography would unequivocally confirm the spirocyclic nature of the molecule, showing the single carbon atom (the spiro center) that is a member of both the oxolane and piperazine rings. Furthermore, if the compound were resolved into its enantiomers, crystallography could determine the absolute stereochemistry at the spiro center.
While the synthesis of various spiro[4.5]decane derivatives has been reported, including those with different heteroatom arrangements, specific crystallographic data for the parent compound this compound is absent from the reviewed literature. mdpi.comsemanticscholar.org
Chromatographic Purity and Identity Confirmation
Chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), are standard methods for assessing the purity of a compound and confirming its identity.
For this compound, a GC-MS analysis would provide a retention time characteristic of the compound under specific chromatographic conditions and a mass spectrum that would confirm its molecular weight (142.20 g/mol ). The fragmentation pattern in the mass spectrum would offer further structural information. Predicted mass-to-charge ratios (m/z) for various adducts can be found in databases like PubChem, but experimental chromatographic data from peer-reviewed studies are not available. uni.lu
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of a wide array of organic compounds, including spiro-heterocycles. In the context of this compound derivatives, HPLC is employed for both analytical and preparative purposes, allowing for the separation of complex mixtures and the isolation of pure compounds.
Preparative HPLC (Prep-HPLC) has proven to be an effective method for purifying compounds with similar structures. For instance, a study on the purification of two taxanes from Taxus cuspidata demonstrated the efficiency of Prep-HPLC in achieving high purity. researchgate.net The optimization of parameters such as flow rate, injection volume, and column temperature is critical. In this particular study, optimal conditions were found to be a flow rate of 10 mL/min, an injection volume of 0.5 mL, and a column temperature of 30°C, which resulted in purities of 95.33% and 99.15% for the two taxanes, respectively. researchgate.net While this example does not directly involve this compound, the principles of method development and optimization are directly transferable to the purification of its derivatives.
The choice of the stationary phase and mobile phase is paramount in achieving successful separation. For chiral separations, which are often necessary for spiro compounds possessing a stereocenter, chiral stationary phases (CSPs) are utilized. The separation is based on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase.
A study on enhancing the resolution of chiral amine enantiomers highlighted the utility of derivatization. The formation of carbobenzyloxy (cbz) derivatives of chiral amines consistently improved their separation on various polysaccharide and Pirkle-type chiral stationary phases under both HPLC and SFC conditions. americanpharmaceuticalreview.com This approach could be valuable for the analysis of this compound and its derivatives, which contain secondary amine functionalities.
Table 1: Illustrative Preparative HPLC Parameters for Purification of Natural Products
| Parameter | Optimized Value |
| Flow Rate | 10 mL/min |
| Injection Volume | 0.5 mL |
| Column Temperature | 30°C |
| Resulting Purity | >95% |
| Data derived from a study on the purification of taxanes, demonstrating the principles applicable to spiro-heterocycles. researchgate.net |
Thin-Layer Chromatography (TLC) Applications
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring reaction progress, identifying compounds, and determining the appropriate solvent system for column chromatography. Its application is widespread in the synthesis of heterocyclic compounds.
In the synthesis of a related spiro compound, 6,10-dichloro-1-oxa-4,8-dithia-7,9-diazaspiro[4.5]deca-6,9-diene, TLC was used to monitor the consumption of the starting material. The reaction progress was followed on silica (B1680970) gel plates, and a specific Rf value was reported for the product.
Table 2: TLC Data for a Related Spiro-heterocycle
| Compound | Rf Value | Eluent System |
| 6,10-dichloro-1-oxa-4,8-dithia-7,9-diazaspiro[4.5]deca-6,9-diene | 0.32 | n-hexane/DCM (80:20) |
The polarity of the molecule plays a significant role in its migration on a TLC plate. For instance, when dealing with N-Boc protected amines, the mono-Boc derivative is expected to have a lower Rf value (migrate less) on a normal phase silica gel plate compared to the di-Boc protected counterpart. This is attributed to the higher potential for hydrogen bonding of the mono-Boc compound with the polar stationary phase. afmps.be Conversely, on a reversed-phase TLC plate, the di-Boc derivative would likely migrate less. afmps.be This principle is crucial when analyzing reaction mixtures containing partially and fully protected derivatives of this compound.
Supercritical Fluid Chromatography (SFC) for Enantiomeric Purity
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages such as faster analysis times, reduced organic solvent consumption, and higher efficiency compared to traditional HPLC. afmps.beresearchgate.net Carbon dioxide is the most common primary mobile phase, often mixed with a small amount of an organic modifier, such as methanol (B129727), to enhance solvating power. researchgate.net
The determination of enantiomeric purity is critical for chiral drug candidates, and SFC is particularly well-suited for this purpose. The separation of enantiomers is typically achieved using chiral stationary phases (CSPs), with polysaccharide-based CSPs being widely used. chiraltech.com
Method development in chiral SFC often involves screening a variety of columns and mobile phase modifiers to achieve the best resolution. A generic screening strategy might involve testing several complementary polysaccharide-based stationary phases with a gradient of a modifier like methanol in carbon dioxide. afmps.be For basic compounds like this compound and its derivatives, the addition of a small amount of a basic additive, such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA), to the co-solvent can significantly improve peak shape and resolution. chiraltech.com
A study on improving chiral SFC screening demonstrated that using shorter columns packed with smaller particles (e.g., 3 µm) can significantly reduce screening time by over 60%. researchgate.net The reproducibility of retention times and peak areas is excellent, even at low modifier concentrations. researchgate.net
Table 3: Example of SFC System Parameters for Chiral Screening
| Parameter | Condition |
| Instrument | UPC² System |
| Columns | Chiralpak AD-H (150 x 4.6mm, 3µm) |
| Mobile Phase | Methanol in CO₂ (gradient or isocratic) |
| Pressure | 200 bar |
| Temperature | 35°C |
| Flow Rate | 3.0 mL/min |
| Detection | UV at 210 nm |
| Data derived from a study on improving chiral SFC screening methodologies. researchgate.net |
The enantioselective separation of chiral amines can be enhanced by derivatization. As mentioned in the HPLC section, forming carbobenzyloxy (cbz) derivatives has been shown to consistently improve chiral resolution in SFC as well. americanpharmaceuticalreview.com This strategy can be applied to the enantiomeric purity determination of chiral derivatives of this compound.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic nature and spectroscopic properties of a molecule.
Electronic Structure Determination
A detailed analysis of the electronic structure of 2-Oxa-6,9-diazaspiro[4.5]decane would involve methods like Density Functional Theory (DFT) and ab initio calculations. These studies would yield crucial information on:
Molecular Orbital (MO) Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The HOMO-LUMO gap provides insights into the molecule's kinetic stability and electronic excitation properties.
Electron Density Distribution: Mapping the electron density would reveal the regions of the molecule that are electron-rich or electron-poor, indicating likely sites for electrophilic and nucleophilic attack.
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, which are essential for the characterization of the compound. This would include:
NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts would aid in the interpretation of experimental spectra and the assignment of peaks to specific atoms within the spirocyclic framework.
Vibrational Frequencies: Calculation of the infrared (IR) and Raman spectra would predict the frequencies of vibrational modes, corresponding to the stretching and bending of bonds. This information is critical for identifying the functional groups present and confirming the molecular structure.
Conformational Analysis and Energy Landscapes
The three-dimensional structure of this compound is not static. Conformational analysis is crucial for understanding its dynamic behavior.
Preferred Conformations of the Spirocyclic System
The molecule can exist in various conformations due to the flexibility of the piperazine (B1678402) and tetrahydrofuran (B95107) rings. A systematic conformational search would identify the low-energy conformers. For each stable conformer, the relative energies could be calculated to determine their populations at a given temperature. Key structural parameters such as bond lengths, bond angles, and dihedral angles would be determined for the most stable conformations.
Reaction Mechanism Modeling
Theoretical modeling can provide detailed insights into the mechanisms of reactions involving this compound. For instance, if this molecule were to be used in a synthetic reaction, computational chemists could:
Map Reaction Pathways: By identifying transition states and intermediates, the entire energy profile of a reaction can be mapped out.
Calculate Activation Energies: The activation energy for each step of a proposed mechanism can be calculated, allowing for the determination of the rate-limiting step.
Investigate Regio- and Stereoselectivity: In reactions where multiple products can be formed, computational modeling can help to predict and explain the observed selectivity.
While specific data tables and detailed research findings for this compound are not available in the current body of scientific literature, the computational approaches outlined above represent the standard and necessary steps to build a comprehensive understanding of this and other similar spirocyclic compounds. Future research in this area would be highly beneficial to the fields of medicinal chemistry and materials science, where such scaffolds are of growing interest.
Transition State Identification
Detailed computational studies identifying the specific transition states involved in the synthesis or reactions of this compound are not extensively documented in publicly available literature. However, the general principles of computational transition state analysis can be applied to understand its reactivity. For instance, in reactions such as N-alkylation or acylation at the diazane nitrogens, theoretical calculations would typically be used to locate the transition state structure corresponding to the highest point on the reaction coordinate. These calculations would involve geometry optimization to find the saddle point on the potential energy surface, followed by frequency analysis to confirm the presence of a single imaginary frequency that characterizes a true transition state.
Energy Profiles of Reaction Pathways
Similarly, specific energy profiles for reactions involving this compound are not readily found in current research. The generation of such profiles would involve calculating the relative energies of reactants, intermediates, transition states, and products. This data provides crucial information about the thermodynamics and kinetics of a proposed reaction, allowing for the determination of activation energies and reaction enthalpies. For example, the synthesis of derivatives of this scaffold would be guided by computational analysis of the energy barriers for different synthetic routes, helping to identify the most favorable reaction conditions.
Molecular Modeling and Docking Simulations (General Principles of Interaction)
Molecular modeling and docking simulations are instrumental in predicting how a molecule like this compound might interact with biological targets, a key aspect of drug discovery and design.
Prediction of Binding Modes to Chemical Targets
While specific docking studies for this compound are not widely published, research on analogous structures provides valuable insights. For example, a study on 1-oxa-4-thiaspiro[4.5]decane derivatives, which share a similar spirocyclic core, explored their binding to the 5-HT1A serotonin (B10506) receptor. nih.gov Molecular modeling in this study identified key interactions between the spirocyclic scaffold and the receptor's binding site. nih.gov It is plausible that derivatives of this compound could adopt similar binding modes in various receptors, where the oxygen and nitrogen atoms act as hydrogen bond acceptors and donors, and the spirocyclic structure provides a rigid framework for orienting functional groups. In silico docking approaches can predict the preferred orientation of the ligand within a binding pocket, based on scoring functions that estimate the binding affinity. nih.gov
Analysis of Non-Covalent Interactions (e.g., hydrogen bonding, π-stacking)
Non-covalent interactions are fundamental to molecular recognition and the stability of ligand-receptor complexes. For this compound derivatives, several types of non-covalent interactions can be computationally analyzed:
Hydrogen Bonding: The secondary amine groups in the diazane ring are potential hydrogen bond donors, while the oxygen atom and the nitrogen atoms can act as hydrogen bond acceptors. Computational methods like Density Functional Theory (DFT) can be used to calculate the strength and geometry of these hydrogen bonds. rsc.org
π-Interactions: If aromatic substituents are introduced to the this compound core, interactions such as π-π stacking or cation-π interactions with biological targets become possible. mdpi.com The nature and strength of these interactions can be investigated using quantum chemical calculations. mdpi.com
Advanced computational techniques, such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis, can be employed to visualize and quantify these weak interactions, providing a deeper understanding of the binding landscape. mdpi.com
Prediction of Chemical Reactivity Descriptors
Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. These descriptors for this compound can be calculated to predict its chemical behavior.
| Descriptor | Description | Predicted Reactivity Insight for this compound |
|---|---|---|
| Highest Occupied Molecular Orbital (HOMO) Energy | Indicates the ability of a molecule to donate electrons. | The nitrogen atoms are likely the primary sites for electrophilic attack due to the localization of the HOMO. |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Indicates the ability of a molecule to accept electrons. | The LUMO would be targeted in nucleophilic reactions, and its energy level influences the molecule's susceptibility to such attacks. |
| HOMO-LUMO Gap | Relates to the chemical stability and reactivity of the molecule. | A larger gap suggests higher stability and lower reactivity, while a smaller gap indicates a more reactive species. |
| Chemical Hardness and Softness | Measure the resistance to change in electron distribution. | These parameters help in understanding the molecule's behavior in reactions governed by the Hard and Soft Acids and Bases (HSAB) principle. |
| Fukui Functions | Identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. | These would pinpoint the specific atoms on the this compound scaffold that are most likely to participate in different types of reactions. |
Applications As Chemical Building Blocks and Reagents in Organic Synthesis
Role in the Synthesis of Complex Spirocyclic Derivatives
While comprehensive studies on the use of 2-Oxa-6,9-diazaspiro[4.5]decane for the synthesis of a wide array of complex spirocyclic derivatives are limited, its application as a scaffold in drug discovery has been noted in patent literature. For instance, a derivative, tert-butyl this compound-6-carboxylate, has been utilized as a reactant in the synthesis of novel pyridazine (B1198779) compounds with potential therapeutic uses. google.com The reaction, as described, involves the coupling of the spirocyclic amine with a halogenated pyridazine core under palladium catalysis.
A representative reaction is detailed in the table below:
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type | Reference |
| Halogenated Pyridazine | tert-butyl this compound-6-carboxylate | RuPhos Pd G3, RuPhos, Sodium tert-butoxide | Substituted Pyridazine Derivative | google.com |
This example underscores the potential of the this compound scaffold to be incorporated into more complex molecular architectures.
Precursors for Polycyclic and Fused Ring Systems
There is currently no specific information available in the reviewed scientific literature detailing the use of this compound as a precursor for the synthesis of polycyclic or fused ring systems.
Construction of Chemical Libraries and Analogues
The use of this compound in the construction of chemical libraries is suggested by its inclusion in patents for the discovery of new therapeutic agents. google.com The ability to functionalize the nitrogen atoms of the diazaspiro core allows for the generation of a series of analogues from a common scaffold, a key strategy in medicinal chemistry for structure-activity relationship (SAR) studies. However, detailed reports on the construction and screening of such libraries are not broadly available.
Development of Novel Organic Reagents
The development of novel organic reagents from this compound is primarily demonstrated through the synthesis of its derivatives for specific applications. The synthesis of tert-butyl this compound-6-carboxylate is a key example, creating a protected amine that can be used in further synthetic steps, such as the palladium-catalyzed coupling reaction mentioned previously. google.com This transformation of the parent scaffold into a more versatile reagent highlights its potential in the development of new synthetic tools.
Structure Reactivity and Structure Interaction Relationship Srir Studies
Influence of Ring Strain and Spiro Center Geometry on Reactivity
The spirocyclic nature of 2-Oxa-6,9-diazaspiro[4.5]decane imparts a degree of conformational rigidity that is not present in its open-chain counterparts. This rigidity can enhance binding to biological targets by reducing the entropic penalty upon binding. The geometry of the spiro center, a quaternary carbon, forces the two rings into roughly perpendicular orientations. This fixed spatial arrangement can influence the accessibility of the heteroatoms and adjacent reaction sites.
Impact of Heteroatom Positioning (Oxa, Diaza) on Electronic and Steric Profiles
The placement of the oxygen and two nitrogen atoms within the spiro[4.5]decane framework is crucial in defining the molecule's electronic and steric characteristics. The oxygen atom at the 2-position in the five-membered ring and the nitrogen atoms at the 6- and 9-positions in the six-membered ring introduce polarity and potential sites for hydrogen bonding.
Effects of Substituents on Reaction Selectivity and Yield
The reactivity of the This compound scaffold can be tuned by the introduction of substituents. The secondary amine at the 9-position is a common site for substitution. For instance, the introduction of an ethyl group to form 2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane influences not only its chemical reactivity but also its biological activity and binding affinity to molecular targets. smolecule.com
The presence of substituents can direct the stereochemical outcome of reactions at or near the spirocyclic core. For example, in related spirocyclic systems, the diastereoselectivity of reactions can be high due to the steric hindrance imposed by the fixed orientation of the rings. mdpi.com In the synthesis of derivatives, the choice of protecting groups on the nitrogen atoms is also critical. The use of a tert-butyloxycarbonyl (Boc) group, as seen in tert-butyl this compound-6-carboxylate , allows for selective functionalization of the other nitrogen atom. google.com
Table 1: Examples of Substituted this compound Derivatives
| Compound Name | Substituent(s) |
| 2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane | Ethyl group at N9 |
| tert-Butyl this compound-6-carboxylate | Boc group at N6 |
| 6-Methyl-2-oxa-6,9-diazaspiro[4.5]decane | Methyl group at N6 |
| This compound-7,10-dione | Carbonyl groups at C7 and C10 |
Analysis of Hydrogen Bonding and Other Non-Covalent Interactions within the Scaffold
The presence of two secondary amines and an ether-like oxygen atom makes This compound capable of participating in a variety of non-covalent interactions. The N-H protons can act as hydrogen bond donors, while the nitrogen and oxygen lone pairs can act as hydrogen bond acceptors. These interactions are critical for the molecule's interaction with biological macromolecules, such as enzymes and receptors.
The rigid spirocyclic framework orients these hydrogen bonding groups in a defined spatial arrangement, which can be advantageous for molecular recognition. The specific conformation adopted by the molecule will determine the optimal geometry for these interactions.
Conformational Rigidity and its Role in Molecular Recognition and Stereoselectivity
One of the most significant features of spirocyclic compounds is their conformational rigidity. This rigidity reduces the number of accessible low-energy conformations, which can lead to a higher affinity for a specific binding site on a biological target. The well-defined three-dimensional structure of This compound makes it an attractive scaffold for the design of selective ligands.
This conformational restriction also plays a crucial role in stereoselective synthesis. When the scaffold is used as a chiral building block, the fixed spatial relationship between the two rings can effectively control the approach of reagents, leading to high diastereoselectivity in subsequent chemical transformations. While specific studies on the stereoselectivity of reactions involving This compound are not extensively documented, this is a general principle that applies to spirocyclic systems. mdpi.com
Q & A
Q. What are the key synthetic methodologies for 2-Oxa-6,9-diazaspiro[4.5]decane, and how are reaction conditions optimized?
The synthesis typically involves cyclization reactions between diamines and carbonyl compounds. For example, 6-Methyl-6,9-diazaspiro[4.5]decane derivatives are synthesized via acid-catalyzed reactions under controlled temperature and pH to prevent side products. Purification via crystallization ensures high yields of the dihydrochloride form . Key steps include:
- Starting materials : Diamines (e.g., ethylenediamine) and ketones/aldehydes.
- Reaction optimization : Adjusting solvent polarity (e.g., ethanol vs. THF) and catalyst loading (e.g., HCl vs. H₂SO₄) to enhance spirocycle formation .
- Analytical validation : NMR and mass spectrometry confirm structural integrity and purity .
Q. How is the molecular structure of this compound characterized, and what role do stereocenters play?
X-ray crystallography and computational modeling (e.g., DFT) resolve the spirocyclic framework, including bond angles and heteroatom positioning. For example, (8S)-8-hydroxymethyl-6,9-diazaspiro[4.5]decane-7,10-dione exhibits orthorhombic packing (space group P212121) with hydrogen-bonding networks critical for stability . Stereocenters at positions 6 and 9 influence conformational flexibility, impacting ligand-receptor interactions .
Q. What in vitro assays are used to screen the biological activity of this compound derivatives?
Initial screening involves:
- Antimicrobial assays : Agar diffusion using Müller-Hinton Agar (bacteria) and Sabouraud Dextrose Agar (fungi) to determine MIC values .
- Kinase inhibition : Fluorescence polarization assays to measure IC₅₀ against protein kinases (e.g., EGFR, VEGFR) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How do substituent modifications at the 6- and 9-positions affect the compound’s pharmacological profile?
Systematic SAR studies reveal:
- 6-position alkylation (e.g., methyl vs. ethyl): Enhances lipophilicity, improving blood-brain barrier penetration for CNS targets like anticonvulsants .
- 9-position aryl groups (e.g., 4-tolyl vs. 4-halophenyl): Modulate electron density, altering binding affinity to kinases. For example, 6-aryl derivatives show 10-fold higher potency than non-aryl analogs in kinase inhibition .
- Spiro ring expansion (e.g., 10- vs. 11-membered rings): Reduces steric hindrance, enabling interaction with larger binding pockets .
Q. How can researchers resolve contradictions in biological activity data across structurally similar analogs?
Contradictions often arise from subtle structural differences. Strategies include:
- Conformational analysis : Compare X-ray structures (e.g., alaptide vs. 8-hydroxymethyl derivatives) to identify hydrogen-bonding or steric clashes .
- Metabolic stability assays : LC-MS/MS profiling to assess oxidative degradation pathways, which vary with substituent electronegativity .
- Computational docking : MD simulations to predict binding poses in targets like GABA receptors, clarifying discrepancies in anticonvulsant activity .
Q. What strategies address challenges in enantioselective synthesis of this compound?
Key approaches:
- Chiral auxiliaries : Use (R)- or (S)-proline derivatives to induce asymmetry during cyclization .
- Catalytic asymmetric synthesis : Pd-catalyzed C–N coupling with BINAP ligands achieves >90% ee in spirocycle formation .
- Resolution techniques : Chiral HPLC separates racemic mixtures, as seen in the isolation of (8S)-hydroxymethyl derivatives .
Methodological Notes
- Data interpretation : Cross-reference crystallographic data (e.g., CCDC entries) with computational models to validate spirocyclic conformations .
- Controlled experiments : Include wild-type and mutant enzyme assays (e.g., kinase mutants) to confirm target specificity .
- Safety protocols : Adhere to OSHA/NIOSH guidelines for handling reactive intermediates (e.g., carboxamide derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
